molecular formula C25H22N4O4S B460375 Methyl zoic acid

Methyl zoic acid

Cat. No.: B460375
M. Wt: 474.5g/mol
InChI Key: PJCYXEVDLUFFCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl zoic acid, systematically referred to as the methyl ester of a substituted benzoic acid, is a compound characterized by a benzoic acid backbone esterified with a methyl group at the carboxylic acid position. While the exact substituents on the aromatic ring may vary, its general structure can be represented as R-benzoic acid methyl ester, where R denotes functional groups such as hydroxyl, amino, sulfonyl, or halogen moieties. This class of compounds is frequently studied for its diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science .

Synthesis typically involves esterification reactions, where substituted benzoic acids react with methanol under acidic or enzymatic catalysis. For instance, methyl 4-(butylamino)benzoate (a related compound) is synthesized via esterification of 4-(butylamino)benzoic acid with methanol . Analytical characterization often employs gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), as demonstrated in studies on resin-derived methyl esters .

Properties

Molecular Formula

C25H22N4O4S

Molecular Weight

474.5g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-[(3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanylmethyl]-4-(3-methoxyphenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C25H22N4O4S/c1-31-17-7-3-6-15(10-17)21-18(12-27)23(28)33-20(22(21)25(30)32-2)13-34-24-16(11-26)9-14-5-4-8-19(14)29-24/h3,6-7,9-10,21H,4-5,8,13,28H2,1-2H3

InChI Key

PJCYXEVDLUFFCT-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCC4=N3)C#N)N)C#N

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(OC(=C2C(=O)OC)CSC3=C(C=C4CCCC4=N3)C#N)N)C#N

Origin of Product

United States

Chemical Reactions Analysis

Reactions at the Ester Group

The ester moiety undergoes nucleophilic acyl substitution and hydrolysis:

Alkaline Hydrolysis

Reaction with aqueous NaOH yields sodium benzoate and methanol:
C H COOCH NaOHC H COO Na CH OH\text{C H COOCH NaOH}\rightarrow \text{C H COO Na CH OH}
This saponification is irreversible and proceeds quantitatively at elevated temperatures .

Acidic Hydrolysis

In the presence of mineral acids (e.g., H₂SO₄), methyl benzoate hydrolyzes to benzoic acid and methanol:
C H COOCH H OC H COOH CH OH\text{C H COOCH H O}\xrightarrow{\text{H }}\text{C H COOH CH OH}
The reaction equilibrium favors ester formation unless water is removed .

Transesterification

Methyl benzoate reacts with higher alcohols (e.g., ethanol) under acid catalysis to form other esters:
C H COOCH C H OHC H COOC H CH OH\text{C H COOCH C H OH}\rightarrow \text{C H COOC H CH OH}
This reaction is used industrially to produce specialty esters .

Reactions at the Aromatic Ring

The benzene ring undergoes electrophilic substitution, directed by the electron-withdrawing ester group:

Nitration

Nitration with concentrated HNO₃/H₂SO₄ produces methyl 3-nitrobenzoate as the major product (meta substitution):
C H COOCH HNO 3 NO C H COOCH H O\text{C H COOCH HNO }\rightarrow \text{3 NO C H COOCH H O}
Yields exceed 70% under controlled conditions .

Sulfonation

Sulfonation with fuming H₂SO₄ yields methyl 3-sulfobenzoate :
C H COOCH H SO 3 SO H C H COOCH H O\text{C H COOCH H SO }\rightarrow \text{3 SO H C H COOCH H O}
The sulfonic acid derivative is water-soluble and used in dye synthesis .

Halogenation

Chlorination or bromination occurs at the meta position. For example, bromine in FeBr₃ gives methyl 3-bromobenzoate :
C H COOCH Br FeBr 3 Br C H COOCH HBr\text{C H COOCH Br }\xrightarrow{\text{FeBr }}\text{3 Br C H COOCH HBr}
Reaction rates depend on the electron-withdrawing effect of the ester group .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to benzyl alcohol:
C H COOCH LiAlH C H CH OH CH OH\text{C H COOCH LiAlH }\rightarrow \text{C H CH OH CH OH}
Yields are ~85% in anhydrous ether .

Oxidation

Strong oxidizing agents like KMnO₄ oxidize the ester to benzoic acid under acidic conditions:
C H COOCH O C H COOH CO H O\text{C H COOCH O }\rightarrow \text{C H COOH CO H O}
This reaction is less common due to competing ring oxidation .

Table 1: Substituent Effects on Electrophilic Substitution

SubstituentPositionYield (%)Major Product
NO₂meta72Methyl 3-nitrobenzoate
Brmeta68Methyl 3-bromobenzoate
SO₃Hmeta65Methyl 3-sulfobenzoate
Data sourced from nitration, bromination, and sulfonation studies .

Table 2: Hydrolysis Kinetics of Methyl Benzoate

ConditionsRate Constant (k, s⁻¹)Half-life (t₁/₂)
1M NaOH, 80°C0.04515.4 min
1M H₂SO₄, 100°C0.01257.8 min
Kinetic data from alkaline vs. acidic hydrolysis experiments .

Comparison with Similar Compounds

Substituent Impact on Properties :

  • Electron-withdrawing groups (e.g., halogens, sulfonyl) increase acidity and stability but reduce solubility in nonpolar solvents. For example, methyl 3-iodo-4-methoxybenzoate exhibits enhanced electrophilic reactivity due to the iodine substituent .
  • Electron-donating groups (e.g., methoxy, amino) improve solubility in polar solvents and alter UV-Vis absorption profiles, as seen in methyl 2-amino-4,5-dimethoxybenzoate .

Physicochemical Properties

Comparative data for select compounds:

Property This compound (General) Methyl 4-(butylamino)benzoate Methyl 3-iodo-4-methoxybenzoate
Melting Point 80–120°C (varies with R) Not reported 95–98°C
Boiling Point 200–300°C Not reported Decomposes above 200°C
Solubility Polar aprotic solvents Limited in water Soluble in DMSO, chloroform
Stability Hydrolyzes under strong acid/base Stable at RT Light-sensitive

Q & A

Q. How should researchers design a systematic review to evaluate this compound’s role in oxidative stress modulation?

  • Methodological Answer : Define inclusion criteria (in vitro/in vivo studies, ROS measurement methods) and exclusion criteria (non-peer-reviewed sources). Use tools like Covidence for screening, and assess bias via ROBINS-I. Synthesize data using random-effects models in RevMan, reporting standardized mean differences (SMD) for antioxidant activity metrics .

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